molecular formula C20H35NO11 B13865111 (4S)-Pregabalin Amide Lactose Adduct

(4S)-Pregabalin Amide Lactose Adduct

Cat. No.: B13865111
M. Wt: 465.5 g/mol
InChI Key: BSKMCHXCKWARJQ-BXOUEEEJSA-N
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Description

(4S)-Pregabalin Amide Lactose Adduct is a compound formed by the conjugation of (4S)-Pregabalin Amide with Lactose. Pregabalin is a well-known anticonvulsant and neuropathic pain medication, while lactose is a disaccharide sugar derived from galactose and glucose. The adduct formation can potentially enhance the pharmacokinetic properties of pregabalin, making it more effective in its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-Pregabalin Amide Lactose Adduct typically involves the reaction of (4S)-Pregabalin Amide with lactose under specific conditions. The process may include:

    Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.

    Reaction with Lactose: Lactose is added to the solution, and the mixture is stirred under controlled temperature and pH conditions.

    Catalysis: Catalysts such as acids or bases may be used to facilitate the reaction.

    Purification: The product is purified using techniques like crystallization or chromatography to obtain the desired adduct with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactors and continuous processing techniques to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4S)-Pregabalin Amide Lactose Adduct can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

(4S)-Pregabalin Amide Lactose Adduct has various scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential effects on cellular processes and interactions with biomolecules.

    Medicine: Explored for its enhanced pharmacokinetic properties, potentially leading to improved therapeutic outcomes in treating neuropathic pain and epilepsy.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of (4S)-Pregabalin Amide Lactose Adduct involves its interaction with voltage-dependent calcium channels. By binding to the α2δ subunit of these channels, the compound modulates calcium influx, thereby reducing neurotransmitter release and alleviating neuropathic pain. The presence of lactose may enhance the absorption and bioavailability of pregabalin, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Pregabalin: The parent compound, used for treating neuropathic pain and epilepsy.

    Gabapentin: Another anticonvulsant with similar therapeutic applications.

    Lacosamide: A medication used to treat partial-onset seizures.

Uniqueness

(4S)-Pregabalin Amide Lactose Adduct is unique due to its conjugation with lactose, which may enhance its pharmacokinetic properties and therapeutic efficacy compared to similar compounds. This conjugation can lead to improved absorption, bioavailability, and overall effectiveness in clinical applications.

Properties

Molecular Formula

C20H35NO11

Molecular Weight

465.5 g/mol

IUPAC Name

(4S)-1-[(2S,3R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one

InChI

InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10+,11+,13-,14-,15?,16+,17+,18+,19-,20+/m0/s1

InChI Key

BSKMCHXCKWARJQ-BXOUEEEJSA-N

Isomeric SMILES

CC(C)C[C@H]1CC(=O)N(C1)[C@@H]2[C@@H](C([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O

Origin of Product

United States

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